Methyl 4-fluoro-3-formyl-5-methylbenzoate
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Overview
Description
Methyl 4-fluoro-3-formyl-5-methylbenzoate is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol It is a derivative of benzoic acid and contains a fluorine atom, a formyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-formyl-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoro-3-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-formyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-fluoro-3-carboxy-5-methylbenzoic acid.
Reduction: 4-fluoro-3-hydroxymethyl-5-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-3-formyl-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-formyl-5-methylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-3-formylbenzoate
- Methyl 4-fluoro-5-methylbenzoate
- Methyl 3-formyl-5-methylbenzoate
Uniqueness
Methyl 4-fluoro-3-formyl-5-methylbenzoate is unique due to the presence of both a fluorine atom and a formyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl 4-fluoro-3-formyl-5-methylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-6-3-7(10(13)14-2)4-8(5-12)9(6)11/h3-5H,1-2H3 |
InChI Key |
WIXFTNYPIYZPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)C(=O)OC |
Origin of Product |
United States |
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